![molecular formula C20H25ClN4O4S B187540 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 4595-05-5](/img/structure/B187540.png)
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione, also known as SCH 58261, is a highly selective adenosine A2A receptor antagonist. It has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.
作用机制
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 is a highly selective adenosine A2A receptor antagonist. Adenosine A2A receptors are predominantly expressed in the brain, where they play a role in regulating neurotransmitter release and neuronal excitability. By blocking the adenosine A2A receptor, 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 increases the activity of dopaminergic neurons in the brain, which leads to improved motor function in Parkinson's disease and Huntington's disease.
Biochemical and Physiological Effects:
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 has been shown to have a number of biochemical and physiological effects. In addition to its effects on dopaminergic neurons, 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 has been shown to reduce inflammation, oxidative stress, and apoptosis in various cell types. It has also been shown to increase the activity of natural killer cells, which play a role in immune surveillance against cancer cells.
实验室实验的优点和局限性
One of the main advantages of 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 is its high selectivity for the adenosine A2A receptor, which reduces the potential for off-target effects. However, one of the limitations of 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 is its relatively low potency, which requires high concentrations for in vitro experiments.
未来方向
There are a number of potential future directions for research on 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261. One area of interest is the development of more potent analogs of 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 for use in in vitro and in vivo experiments. Another area of interest is the investigation of the potential therapeutic applications of 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 in other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, the potential use of 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 as a therapeutic agent in combination with other drugs is an area of interest for future research.
合成方法
The synthesis of 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 involves the reaction of 7-methyl-3,7-dihydro-1H-purine-2,6-dione with 4-chlorophenylhydrazine in the presence of acetic anhydride to form 7-(4-chlorophenyl)-3,7-dihydro-1H-purine-2,6-dione. This compound is then reacted with 3-(2-hydroxypropylthio)propan-1-ol in the presence of potassium carbonate to form 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261. The overall yield of the synthesis is approximately 30%.
科学研究应用
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 has been extensively studied for its potential therapeutic applications in various diseases. In Parkinson's disease, 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 has been shown to improve motor function and reduce the severity of dyskinesias. In Huntington's disease, 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 has been shown to reduce the accumulation of mutant huntingtin protein and improve motor function. In cancer, 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 has been shown to inhibit the growth and metastasis of various types of cancer cells.
属性
CAS 编号 |
4595-05-5 |
|---|---|
产品名称 |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione |
分子式 |
C20H25ClN4O4S |
分子量 |
453 g/mol |
IUPAC 名称 |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-pentylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C20H25ClN4O4S/c1-3-4-5-10-30-20-22-17-16(18(27)23-19(28)24(17)2)25(20)11-14(26)12-29-15-8-6-13(21)7-9-15/h6-9,14,26H,3-5,10-12H2,1-2H3,(H,23,27,28) |
InChI 键 |
SORXCWFMTULHHW-UHFFFAOYSA-N |
SMILES |
CCCCCSC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C |
规范 SMILES |
CCCCCSC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



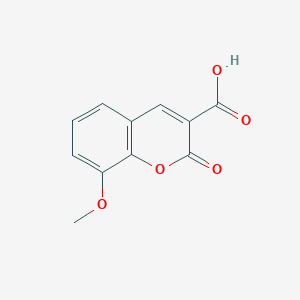
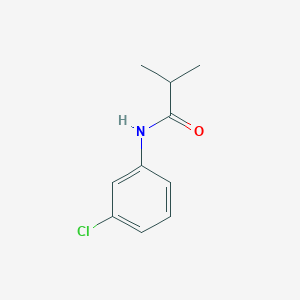
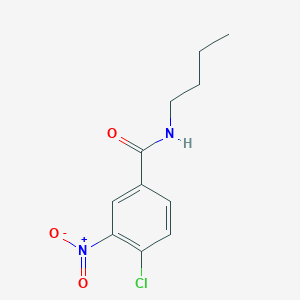
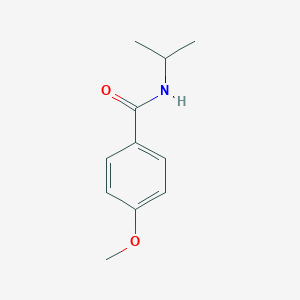

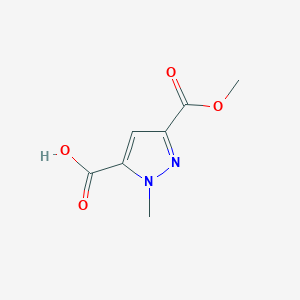
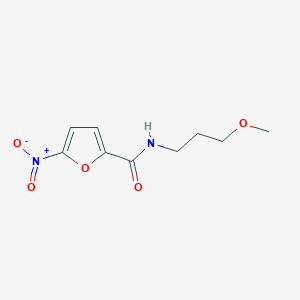
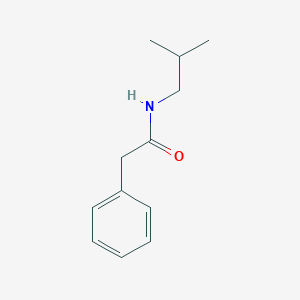
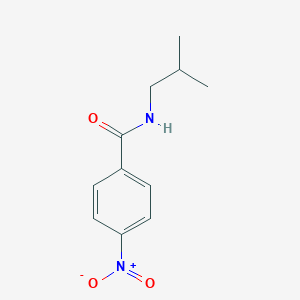
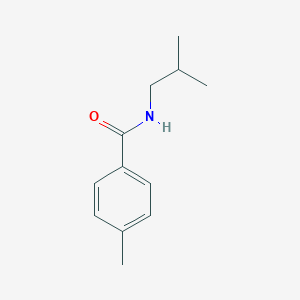
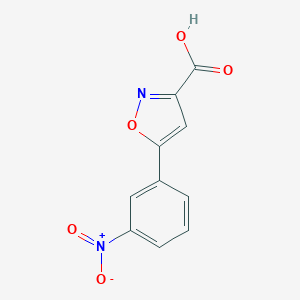
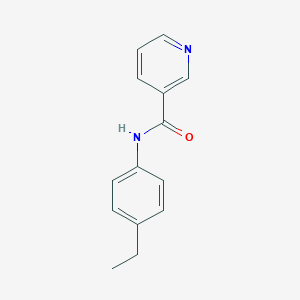
![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B187477.png)
